
n-(2-Nitrophenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “n-(2-Nitrophenyl)-3-oxobutanamide” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of N-(2-hydroxy-5-nitrophenyl) acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide by incubating Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol . Another study reported the synthesis of N,N’-substituted-bis- (2-nitrophenyl amines) in short reaction time and high yields in DABCO-based ionic liquids .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-rays diffraction technique . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be harnessed for the facile construction of amide bonds . This amidation reaction was found to be widely applicable to the synthesis of primary, secondary, and tertiary amides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the physical–chemical characteristics of the prepared blank PIMs with different Versatic acid 10 were further characterized by using attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), contract angle measurements and electro-chemical impedance spectroscopy (EIS) .Aplicaciones Científicas De Investigación
Structure and Bonding Characteristics
N-aryl-2-chloro-3-oxobutanamides, closely related to N-(2-Nitrophenyl)-3-oxobutanamide, demonstrate interesting bonding characteristics. They form intermolecular hydrogen bonds in the solid state, which are disrupted in solution, indicating a structural transformation between these states. Such characteristics could be relevant for materials science and crystallography studies (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).
Chemical Synthesis and Reaction Pathways
The synthesis of N-Propenyl-3-oxobutanamides, similar to this compound, has been explored for creating bicyclic structures like 3-azabicyclo[3.1.0]hexan-2-ones. This highlights its role in synthetic chemistry for constructing complex molecular architectures (Asahi & Nishino, 2009).
Photoreactivity and Dimerization
The N-alkyl derivative of this compound demonstrates intriguing photoreactivity. Its derivatives, when exposed to light, undergo dimerization and have shown significant antimicrobial and antioxidant activities. Such photochemical properties could be valuable in developing novel photoactive materials and antimicrobial agents (Yaylı et al., 2006).
Applications in Organic Synthesis
Research indicates that 4-oxobutenamides, structurally related to this compound, are valuable in organic synthesis, especially in rhodium-catalyzed conjugate addition reactions. This suggests potential applications in developing pharmaceuticals and other complex organic molecules (Zigterman et al., 2007).
Electrochemical Analysis
Studies involving compounds like Nimesulide, which share a nitro group similar to this compound, reveal their electrochemical characteristics. This suggests potential applications in developing electroanalytical methods for compound detection and quantification (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Photocatalytic Degradation
Research on Cu2O/TiO2 p-n heterojunction network catalysts, involving compounds with nitrophenyl groups similar to this compound, demonstrates their efficiency in degrading organic pollutants like p-nitrophenol. This suggests potential environmental applications in water treatment and pollution control (Yang et al., 2010).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For instance, thioxanthone was reported as the most efficient photocatalyst for the triplet sensitization of photolabile protecting groups (ppg), such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, which are widely used in photolithographic DNA chip synthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-4-2-3-5-9(8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNSHANCDLJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920069 |
Source


|
| Record name | N-(2-Nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-86-9 |
Source


|
| Record name | N-(2-Nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

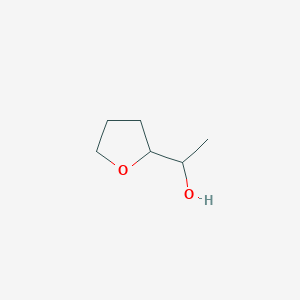
![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)

![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)
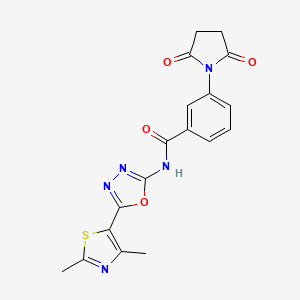
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3010910.png)
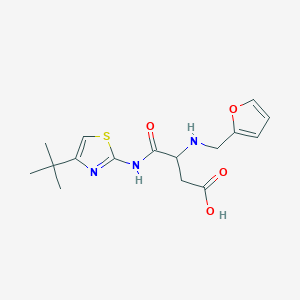
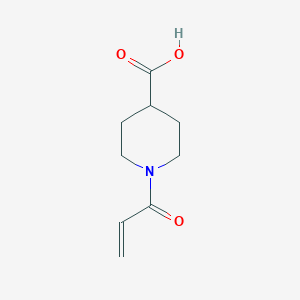
![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)
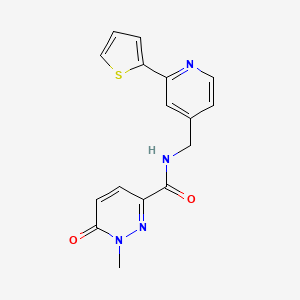

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)
